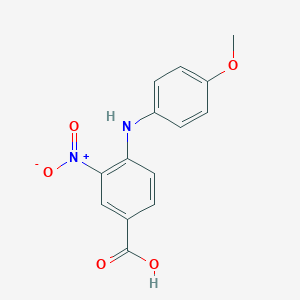

4-(4-Methoxyanilino)-3-nitrobenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

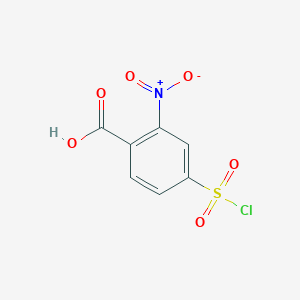

Synthesis Analysis

The synthesis of 4-(4-Methoxyanilino)-3-nitrobenzoic acid is not explicitly detailed in the provided papers. However, similar compounds, such as 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, have been synthesized and characterized, indicating that the synthesis of nitrobenzoic acid derivatives is feasible and can be achieved through various organic synthesis methods, including nitration, acylation, and substitution reactions .

Molecular Structure Analysis

The molecular structure of 4-(4-Methoxyanilino)-3-nitrobenzoic acid can be speculated based on related compounds. For instance, the 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid molecule crystallizes as hydrogen-bonded dimers with specific dihedral angles for its substituent groups . This suggests that 4-(4-Methoxyanilino)-3-nitrobenzoic acid could also form specific molecular conformations and engage in intermolecular hydrogen bonding, which could influence its crystallization and overall stability.

Chemical Reactions Analysis

The reactivity of nitrobenzoic acid derivatives can be influenced by the presence and position of substituents on the aromatic ring. For example, the presence of a nitro group in different positions on the benzoic acid ring affects the rates of alkaline hydrolysis, as seen in ethyl nitrobenzoates . The methoxy group in 4-(4-Methoxyanilino)-3-nitrobenzoic acid could similarly affect its reactivity through steric or mesomeric interactions, potentially altering reaction rates and pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(4-Methoxyanilino)-3-nitrobenzoic acid can be inferred from related compounds. For instance, the stability of 4-bromomethyl-3-nitrobenzoic acid under various conditions has been studied, showing that nitroaromatic compounds can be sensitive to hydrolytic conditions . This suggests that 4-(4-Methoxyanilino)-3-nitrobenzoic acid may also have specific stability profiles under different environmental conditions. Additionally, the ability of 4-aminobenzoic acid to form molecular adducts with various substituted aromatic compounds indicates that 4-(4-Methoxyanilino)-3-nitrobenzoic acid could potentially engage in similar interactions, affecting its solubility, crystallization behavior, and potential for forming cocrystals .

Wissenschaftliche Forschungsanwendungen

Solubility and Solute Transfer Modeling

One study focused on the solubility and solute transfer properties of various compounds, including 4-nitrobenzoic acid, which is structurally related to 4-(4-Methoxyanilino)-3-nitrobenzoic acid. The research developed Abraham model correlations to describe solute transfer into 2-methoxyethanol, a solvent, from water and the gas phase. This modeling is crucial for understanding the solubility and interaction of compounds like 4-(4-Methoxyanilino)-3-nitrobenzoic acid in different media, impacting their application in formulation and drug delivery systems (Hart et al., 2015).

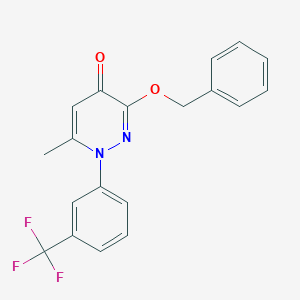

Conductive Polymers

Another application area is in the doping of conductive polymers. Research has been conducted on using benzoic acid and its derivatives, including 4-nitrobenzoic acid, as dopants for polyaniline. These compounds can modify the electrical properties of polyaniline, a conductive polymer, potentially enhancing its applicability in electronic devices (Amarnath & Palaniappan, 2005).

Antitumoral Agent Stability

Research on 4-bromomethyl-3-nitrobenzoic acid, a compound with a similar nitrobenzoic acid moiety, has explored its potential as an antitumoral agent. Stability studies using high-performance liquid chromatography-ultraviolet assay provided insights into its stability under various conditions, which is fundamental for the development of effective cancer treatments (de Freitas et al., 2014).

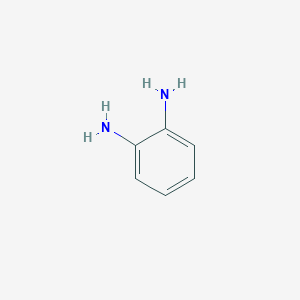

Protonation Studies

The protonation site for anilines in aqueous media has been studied, including compounds like 4-methoxyaniline, which is part of the structure of 4-(4-Methoxyanilino)-3-nitrobenzoic acid. Understanding protonation is essential for predicting the behavior of these compounds in biological systems and their interactions with biomolecules (Pankratov & Uchaeva, 2002).

Peroxynitrite Scavenging

A study demonstrated the potential of certain compounds to scavenge peroxynitrite, a reactive nitrogen species implicated in various diseases. Although the study focused on anthocyanins, the reaction products included compounds like 4-hydroxy-3-nitrobenzoic acid, highlighting the relevance of nitrobenzoic acid derivatives in understanding antioxidant mechanisms (Tsuda, Kato, & Osawa, 2000).

Safety And Hazards

The safety data sheet for a similar compound, p-Anisidine, indicates that it is stable but flammable. It is incompatible with acids, acid chlorides, acid anhydrides, chloroformates, strong oxidizing agents, alkaline materials, aldehydes, ketones, and nitrates. It may be light and moisture sensitive .

Zukünftige Richtungen

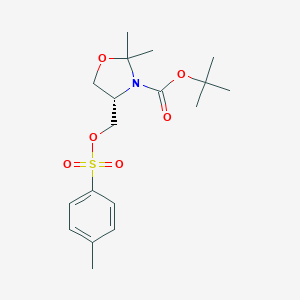

Quinazoline and quinazolinone derivatives have received significant attention due to their wide and distinct biopharmaceutical activities. They are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules . Therefore, it is possible that 4-(4-Methoxyanilino)-3-nitrobenzoic acid, which is structurally similar, could also be of interest in future research.

Eigenschaften

IUPAC Name |

4-(4-methoxyanilino)-3-nitrobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O5/c1-21-11-5-3-10(4-6-11)15-12-7-2-9(14(17)18)8-13(12)16(19)20/h2-8,15H,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZJRNDCDKMAJLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00397023 |

Source

|

| Record name | 4-(4-methoxyanilino)-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Methoxyanilino)-3-nitrobenzoic acid | |

CAS RN |

148304-22-7 |

Source

|

| Record name | 4-(4-methoxyanilino)-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid](/img/structure/B120833.png)

![8-Methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B120868.png)